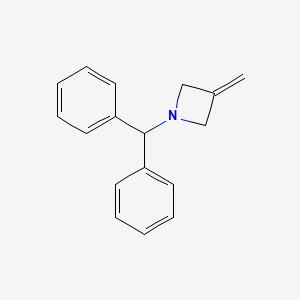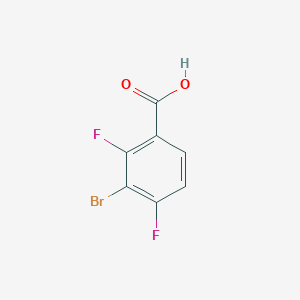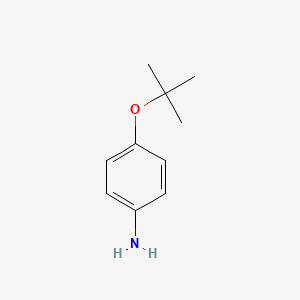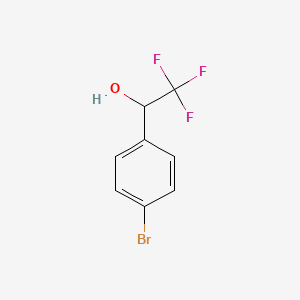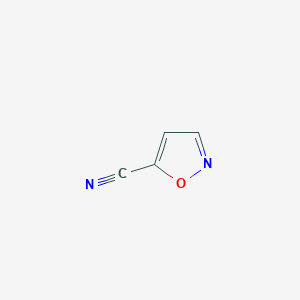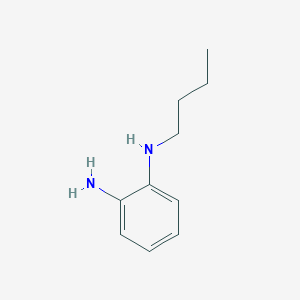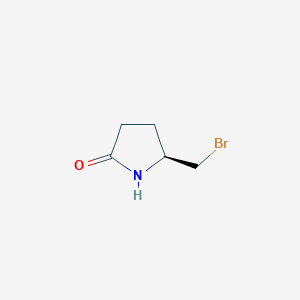
3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one
Descripción general
Descripción
The compound 3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one is a derivative of indolin-2-one, which is a scaffold that has been extensively studied due to its potential biological activities. The presence of substituents like chloro, methoxy, and trifluoromethyl groups can significantly influence the chemical and physical properties of the molecule, as well as its biological activity.
Synthesis Analysis
The synthesis of related indolin-2-one derivatives has been reported in the literature. For instance, the synthesis of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1piperazinyl]propyl]-1H-indole dihydrochloride involves a multi-step process starting with the coupling of [14C] formamidine acetate and dimethylmethoxymalonate, followed by a series of reactions including the use of phosphorous oxychloride and catalytic reduction to yield the final compound . Although the specific synthesis of 3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one is not detailed, similar synthetic strategies could be employed, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of indolin-2-one derivatives is characterized by the indole core, which can be modified at various positions to yield a wide range of compounds with diverse biological activities. The molecular geometry, electronic distribution, and potential interaction sites for binding with biological targets can be inferred from related compounds. For example, the docking studies of fluroaniline isatin derivatives suggest that the fluorine and chlorine substituents could play a crucial role in the binding with biological targets .
Chemical Reactions Analysis
Indolin-2-one derivatives can undergo various chemical reactions, including those that involve their functional groups such as the carbonyl group or the substituents on the aromatic ring. The reactivity of these compounds can be utilized in further chemical modifications to enhance their biological activities or to create new compounds with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of indolin-2-one derivatives are influenced by their molecular structure. The presence of electronegative substituents such as fluorine and chlorine can affect the compound's polarity, solubility, and stability. The Schiff base ligand derived from indolin-2-one, for instance, acts as a tridentate ligand and exhibits low molar conductance, suggesting its non-electrolyte nature . These properties are crucial for the compound's behavior in biological systems and its potential as a drug candidate.
Relevant Case Studies
While the provided data does not include case studies specific to 3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one, studies on similar compounds have shown promising antimicrobial and antioxidant activities. For example, various substituted indolin-2-one derivatives have been synthesized and screened for antimicrobial and beta-lactamase inhibitory activity, with some showing good activity . Additionally, metal complexes of indolin-2-one derivatives have been found to exhibit potent antibacterial and antifungal properties . These findings suggest that the compound may also possess similar biological activities, warranting further investigation.
Aplicaciones Científicas De Investigación
Synthesis and Labeling
Synthesis of Labeled Compounds : The compound has been synthesized with tritium and carbon-14 labeling. These labeled versions are utilized for studying neuroprotective agents in stroke treatment. The 3H-labeled compound was prepared from C3H3I with a specific activity of 60 Ci/mmol, while the 14C-labeled compound was synthesized from diethyl [carboxylate-14C1,2] oxalate with a specific activity of 28.4 μCi/mg (Dischino et al., 2003).
Microwave-Assisted Synthesis and Biodistribution Studies : Another study focuses on microwave-assisted synthesis of the compound, labeled with 18F for post-stroke neuroprotection studies. It involved biodistribution studies in rodents, providing insights into its therapeutic potential (Dischino et al., 2003).
Cytotoxic Activities
- Evaluation of Cytotoxic Activities : A series of isatin derivatives, including the compound , were synthesized and tested for cytotoxic activities against various cancer cell lines. Certain derivatives showed significant in vitro cytotoxic activities, indicating potential applications in cancer research (Reddy et al., 2013).
Biological and Pharmacological Studies
Potassium Channel Opener : The compound, known as MaxiPost, was identified as a potent and specific opener of maxi-K potassium channels. This discovery holds potential implications in the treatment and prevention of ischemic stroke (Kiesewetter et al., 2002).
Protein Covalent Binding Study : An investigation into the protein covalent binding of MaxiPost revealed insights into its interaction with biological systems. It was found that the compound binds covalently to plasma proteins, a factor important in understanding its pharmacokinetics and dynamics (Zhang et al., 2003).
Activation of KCNQ5 Channels : The compound was shown to strongly activate the voltage-gated K+ channel KCNQ5, making it a significant finding in the context of neurological and cardiovascular diseases (Dupuis et al., 2002).
Material Science and Chemistry
Field-Effect Performance : Research in material science explored the synthesis and characterization of halogenated indolone derivatives, including this compound, for their potential applications in organic field-effect transistors (Wei et al., 2017).
Aza-Nazarov Reaction Cascade : A study investigated the use of the compound in a novel type of aza-Nazarov cyclization, highlighting its role in advanced organic synthesis techniques (Ghavtadze et al., 2008).
Propiedades
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF4NO2/c1-24-13-5-3-9(17)7-11(13)15(18)10-4-2-8(16(19,20)21)6-12(10)22-14(15)23/h2-7H,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYONBAOIMCNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)indolin-2-one | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

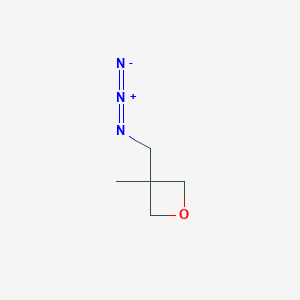
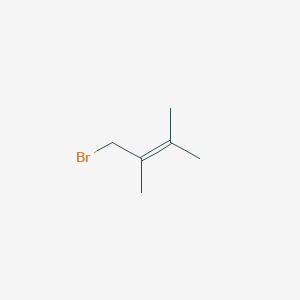
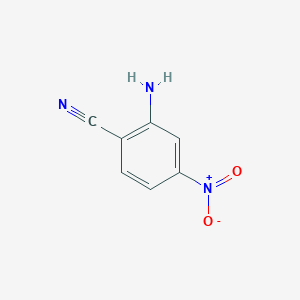
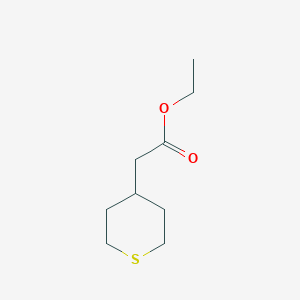
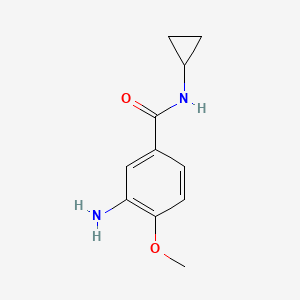
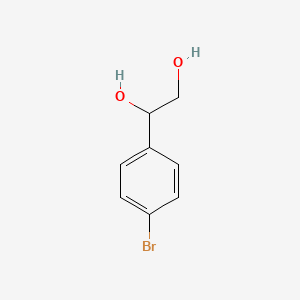
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1279179.png)
